

Application Notes and Protocols: Ac-FEID-CMK TFA for In Vitro Research

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Compound of Interest

Compound Name: Ac-FEID-CMK TFA

Cat. No.: B15527292

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-FEID-CMK TFA is a specialized, potent, and irreversible peptide inhibitor designed to target the zebrafish gasdermin E b (GSDMEb) cleavage site. It serves as a critical tool for investigating the noncanonical inflammasome pathway and pyroptosis in zebrafish models. By specifically inhibiting the activity of caspy2, the zebrafish homolog of mammalian caspase-4/5, **Ac-FEID-CMK TFA** allows for the detailed study of signaling cascades that lead to pyroptotic cell death. These application notes provide an overview of its use, relevant protocols, and key experimental considerations for in vitro studies.

Physicochemical Properties

A solid understanding of the inhibitor's physical and chemical characteristics is crucial for accurate and reproducible experimental design.

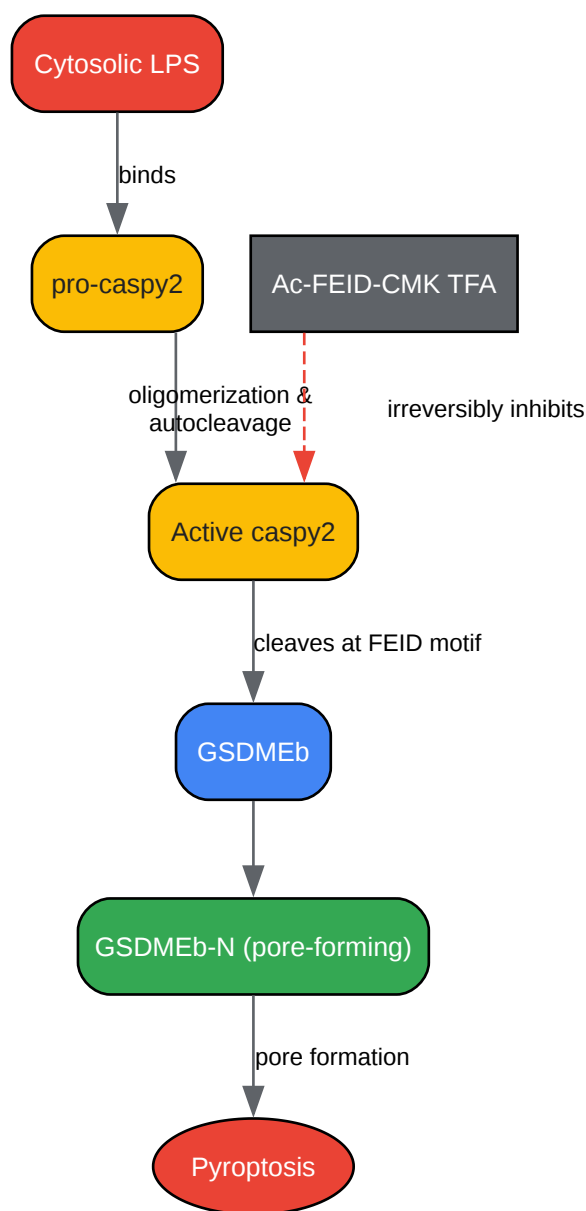
Property	Value	Source
Molecular Formula	C ₂₉ H ₃₈ ClF ₃ N ₄ O ₁₁	MedChemExpress
Molecular Weight	711.08 g/mol	MedChemExpress
Purity	>97%	MedChemExpress
Appearance	White to off-white solid	General Product Information
Solubility	Soluble in DMSO	General Product Information
Storage	Store at -20°C (short-term) or -80°C (long-term)	MedChemExpress

Mechanism of Action

Ac-FEID-CMK TFA is a tetrapeptide (Phe-Glu-Ile-Asp) corresponding to the cleavage site of zebrafish GSDMEb by caspy2. The chloromethylketone (CMK) group forms a covalent bond with the active site cysteine of caspy2, leading to irreversible inhibition. This targeted inhibition prevents the cleavage of GSDMEb into its N-terminal pore-forming domain and C-terminal inhibitory domain, thereby blocking the execution of pyroptosis.

Signaling Pathway

The following diagram illustrates the noncanonical inflammasome pathway in zebrafish and the specific inhibitory point of **Ac-FEID-CMK TFA**.



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Figure 1. Noncanonical inflammasome pathway in zebrafish and inhibition by **Ac-FEID-CMK TFA**.

Quantitative Data

While specific IC_{50} values for **Ac-FEID-CMK TFA** against zebrafish caspy2 are not readily available in the public literature, its efficacy has been demonstrated in in vivo and ex vivo contexts. For reference, the IC_{50} values of a related inhibitor, Ac-FLTD-CMK, against mammalian inflammatory caspases are provided below. Researchers should perform dose-

response experiments to determine the optimal working concentration for their specific in vitro system.

Inhibitor	Target Caspase	IC ₅₀ Value
Ac-FLTD-CMK	Human Caspase-1	46.7 nM
Ac-FLTD-CMK	Human Caspase-4	1.49 μM
Ac-FLTD-CMK	Human Caspase-5	329 nM

Experimental Protocols

Protocol 1: Preparation of Ac-FEID-CMK TFA Stock Solution

A concentrated stock solution is essential for accurate and consistent dosing in experiments.

Materials:

- **Ac-FEID-CMK TFA** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes

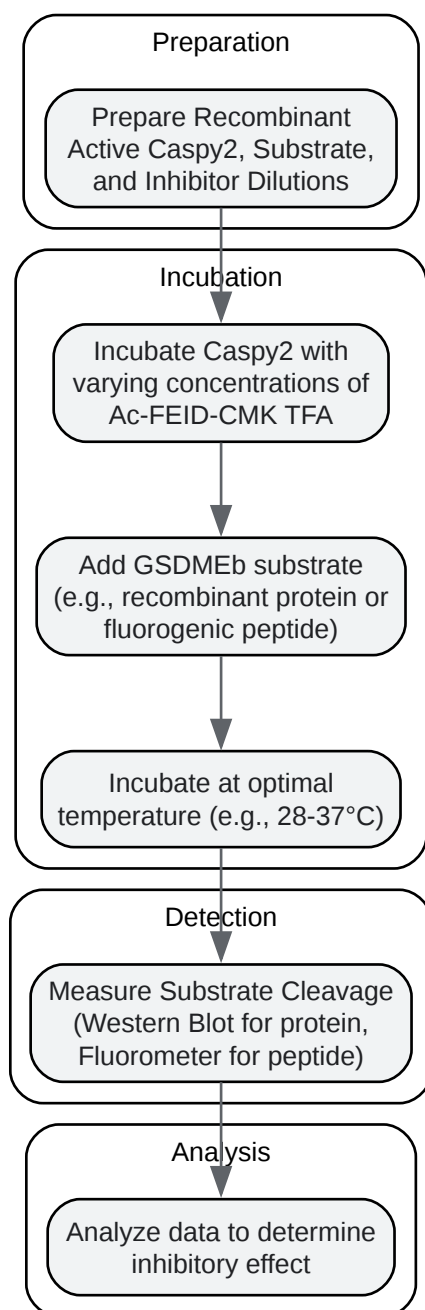
Procedure:

- Briefly centrifuge the vial of **Ac-FEID-CMK TFA** powder to ensure all contents are at the bottom.
- Based on the molecular weight (711.08 g/mol), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
 - Calculation Example for 1 mg of powder:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / (0.01 \text{ mol/L} * 711.08 \text{ g/mol})) * 1,000,000 \mu\text{L/L} \approx 140.6 \mu\text{L}$

- Add the calculated volume of anhydrous DMSO to the vial.
- Vortex gently until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[1]

Protocol 2: In Vitro Caspy2 Cleavage Assay

This protocol describes a cell-free assay to assess the inhibitory effect of **Ac-FEID-CMK TFA** on the cleavage of a substrate by recombinant active caspy2.



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Figure 2. General workflow for an in vitro caspy2 cleavage assay.

Materials:

- Recombinant active zebrafish caspy2

- Recombinant zebrafish GSDMEb protein (or a fluorogenic peptide substrate containing the FEID sequence)
- **Ac-FEID-CMK TFA** stock solution
- Caspase assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
- 96-well plate (black for fluorescence) or microcentrifuge tubes
- SDS-PAGE gels and Western blot apparatus (if using recombinant protein)
- Fluorometer (if using a fluorogenic substrate)

Procedure:

- Prepare serial dilutions of **Ac-FEID-CMK TFA** in caspase assay buffer to achieve a range of desired final concentrations (e.g., 0.1 nM to 10 μ M). Include a DMSO vehicle control.
- In a 96-well plate or microcentrifuge tubes, add the diluted inhibitor or vehicle control.
- Add recombinant active caspy2 to each well/tube and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the recombinant GSDMEb protein or the fluorogenic peptide substrate.
- Incubate the reaction at 28°C (optimal for zebrafish proteins) or 37°C for a predetermined time (e.g., 1-2 hours).
- For recombinant protein substrate: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Analyze GSDMEb cleavage by Western blot using an antibody against GSDMEb.
- For fluorogenic peptide substrate: Monitor the increase in fluorescence over time using a fluorometer.

- Analyze the results to determine the concentration-dependent inhibition of caspy2 activity by **Ac-FEID-CMK TFA**.

Protocol 3: Inhibition of Pyroptosis in a Zebrafish Cell Line

This protocol outlines a cell-based assay to evaluate the ability of **Ac-FEID-CMK TFA** to prevent pyroptosis in a zebrafish cell line (e.g., ZF4 or PAC2) following stimulation of the noncanonical inflammasome.

Materials:

- Zebrafish cell line (e.g., ZF4)
- Cell culture medium
- Lipopolysaccharide (LPS) from E. coli O111:B4
- Transfection reagent
- **Ac-FEID-CMK TFA** stock solution
- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- Propidium iodide (PI) or other cell viability dyes
- Fluorescence microscope or plate reader

Procedure:

- Seed zebrafish cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Ac-FEID-CMK TFA** (e.g., 1 μ M to 50 μ M, determine optimal range via dose-response) or a DMSO vehicle control for 1-2 hours.
- Induce pyroptosis by transfecting the cells with LPS to activate intracellular caspy2.
- Incubate for a period sufficient to induce cell death (e.g., 4-8 hours).

- Assess pyroptosis via LDH release:
 - Carefully collect the cell culture supernatant.
 - Measure LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.
- Assess pyroptosis via cell membrane integrity:
 - Add a cell viability dye such as propidium iodide to the wells.
 - Image the cells using a fluorescence microscope to visualize PI-positive (pyroptotic) cells or quantify fluorescence using a plate reader.
- Calculate the percentage of cytotoxicity or the number of dead cells and compare the inhibitor-treated groups to the vehicle control to determine the protective effect of **Ac-FEID-CMK TFA**.

Concluding Remarks

Ac-FEID-CMK TFA is an invaluable tool for dissecting the molecular mechanisms of pyroptosis in zebrafish. While quantitative data on its in vitro potency are limited, the provided protocols offer a robust framework for its application in cell-free and cell-based assays. Researchers are encouraged to perform careful dose-response experiments to determine the optimal working concentrations for their specific experimental setups. The use of appropriate positive and negative controls is critical for the valid interpretation of results.

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References

- 1. researchgate.net [researchgate.net]

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